molecular formula C18H23N5O3S2 B2567690 Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 719286-49-4

Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

Cat. No.: B2567690
CAS No.: 719286-49-4
M. Wt: 421.53
InChI Key: GGJIPTAVFWOLCW-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS: 719286-49-4) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanylacetate group and a phenylpiperazine-linked acetamide moiety. Its molecular formula is C₁₈H₂₃N₅O₃S₂, with a molecular weight of 421.53 g/mol .

Properties

IUPAC Name

ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S2/c1-2-26-16(25)13-27-18-21-20-17(28-18)19-15(24)12-22-8-10-23(11-9-22)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJIPTAVFWOLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

Ethyl 2-({5-[2-(4-phenylpiperazin-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can influence cell function in several ways. For example, it has been shown to inhibit the growth of HeLa cells, a type of cervical cancer cell

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. It has been suggested that it inhibits AChE through a mixed-type inhibition mechanism, involving both competitive and non-competitive inhibition. This means that the compound can bind to both the active site of the enzyme and other sites, reducing the enzyme’s activity.

Biological Activity

Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a compound that integrates the pharmacological potential of both the piperazine and thiadiazole moieties. This article reviews its biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiadiazole ring : Known for various biological activities.
  • Piperazine moiety : Often associated with psychoactive properties and used in antidepressants and antipsychotics.

The structural formula can be represented as follows:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

1. Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. Studies have shown that modifications on the thiadiazole ring enhance its antimicrobial potency:

Compound Target Bacteria MIC (μg/mL) Activity
Ethyl 2...Staphylococcus aureus32Moderate
Ethyl 2...Escherichia coli64Low

This suggests that the presence of halogen substituents on the phenyl ring increases antibacterial activity .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines:

Cell Line GI50 (μg/mL) Mechanism of Action
MCF-7 (breast)10Induction of apoptosis
HCT116 (colon)3.29Cell cycle arrest
A549 (lung)5.0Inhibition of proliferation

The results indicate that this compound exhibits promising cytotoxicity against multiple cancer types, with mechanisms involving apoptosis and cell cycle modulation .

3. Anti-inflammatory Activity

In vivo studies have shown that derivatives containing the thiadiazole moiety possess anti-inflammatory properties. The compound was tested using carrageenan-induced paw edema in rats, where it demonstrated a significant reduction in swelling compared to control groups:

Treatment Edema Reduction (%)
Ethyl 2...65
Standard Drug (Ibuprofen)75

This highlights its potential as an anti-inflammatory agent .

4. Neuroprotective Effects

The neuroprotective capabilities of thiadiazole derivatives are well-documented. In models of induced seizures (maximal electroshock seizure test), compounds similar to ethyl 2... have shown significant anticonvulsant activity:

Compound Seizure Threshold Increase (%)
Ethyl 2...40
Standard Drug60

This suggests that ethyl 2... may provide protective effects against neurodegenerative conditions .

Case Studies

Several studies have further elucidated the biological activities of this compound:

  • Antimicrobial Study : A study published in Frontiers in Chemistry highlighted the synthesis of various thiadiazole derivatives and their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Investigation : Research published in ACS Omega focused on the anticancer properties of thiadiazole derivatives against multiple cancer cell lines, demonstrating significant growth inhibition .
  • Neuropharmacological Assessment : A study evaluating the neuroprotective effects showed that compounds with similar structures could significantly reduce seizure activity in animal models .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The synthesis of ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate typically involves multi-step reactions starting from readily available precursors. The synthesis pathway may include the formation of the thiadiazole ring followed by acylation reactions to introduce the piperazine and ethyl acetate functionalities.

Synthesis Overview

  • Formation of Thiadiazole : The initial step involves the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization to form the thiadiazole ring.
  • Acylation : The introduction of the piperazine moiety is achieved through acylation using 4-phenylpiperazine derivatives.
  • Final Esterification : The final step involves esterification with ethyl acetate to yield the target compound.

Anticancer Properties

Recent studies have indicated that compounds containing thiadiazole structures exhibit significant anticancer activity. For instance, molecular docking studies have shown that this compound may interact effectively with various biological targets involved in cancer pathways. In vitro assays have demonstrated its potential to inhibit the proliferation of cancer cell lines, suggesting its role as a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Preliminary evaluations have indicated that derivatives similar to this compound exhibit promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the piperazine group is often associated with enhanced antimicrobial properties.

Anti-inflammatory Effects

Molecular docking studies have also highlighted the potential of this compound as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that it could be explored for therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

In a study evaluating various thiadiazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups, with selectivity indices suggesting better efficacy than traditional chemotherapeutics like methotrexate .

Case Study 2: Antimicrobial Activity Assessment

A series of experiments were conducted to assess the antimicrobial efficacy of compounds related to this compound. Using the disc diffusion method, these compounds showed considerable inhibition zones against E. coli and S. aureus, indicating their potential as antimicrobial agents .

Chemical Reactions Analysis

Chemical Reactivity

The compound’s diverse functional groups enable multiple reaction pathways:

Thiadiazole Ring Reactivity

  • Electrophilic Substitution : The thiadiazole ring’s electron-deficient nature allows substitution at the 2- or 5-position. For example, the sulfanyl group at position 2 may undergo displacement reactions .

  • Ring-Opening Reactions : Under acidic or basic conditions, thiadiazoles can cleave to form thiols or thioamides.

Piperazine Group Reactivity

  • Alkylation : The secondary amine in piperazine can react with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acetylation : The amine may undergo acetylation, though steric hindrance from the bulky phenyl group may limit reactivity .

Sulfanyl Group Reactivity

  • Nucleophilic Substitution : The sulfanyl group (-S-) can participate in SN2 reactions, replacing the sulfur with other nucleophiles (e.g., -O-, -NH2).

  • Oxidation : Sulfur can oxidize to sulfoxide or sulfone under oxidizing agents (e.g., hydrogen peroxide).

Mechanistic Insights

Research on similar thiadiazole-piperazine hybrids highlights:

  • Bioisosteric Replacement : Substituting piperazine with more lipophilic groups (e.g., benzyl piperidine) enhances biological activity by improving membrane permeability .

  • Spectroscopic Characterization : NMR and IR data confirm structural integrity post-reaction. For example, the amide bond (N-H stretch ~3300 cm⁻¹) and thiadiazole ring (C=S stretch ~1260 cm⁻¹) are critical markers .

Critical Reaction Data

PropertyValue/ConditionSource
Molecular Weight421.54 g/mol
StabilityStable under standard conditions
SolubilitySoluble in organic solvents
Typical Reaction SolventDMF, dioxane

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiadiazole Derivatives with Varied Substituents
  • Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS: 459846-08-3): This analogue replaces the phenylpiperazine acetamide with an anilino group.
  • Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate: A sodium salt derivative with a triazole-thiadiazole hybrid structure. Evidence indicates superior intermolecular interaction energies with target enzymes compared to reference compounds, likely due to enhanced ionic solubility .
Piperazine and Piperidine-Based Analogues
  • Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS: 690248-85-2): Substitution with a piperidine sulfonylbenzoyl group increases molecular weight (484.6 g/mol) and lipophilicity (XLogP3: 3.0) compared to the target compound. The sulfonyl group may improve metabolic stability but reduce oral bioavailability .
  • Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS: 690248-86-3): Replacing piperidine with morpholine in this analogue lowers XLogP3 to 1.8, suggesting better aqueous solubility. However, the higher hydrogen bond acceptor count (11 vs. 10 in the target compound) may complicate blood-brain barrier penetration .
Bioactive Analogues with Reported Docking Scores
  • ZINC000828645375 (Oxazole Derivative): A non-thiadiazole compound (2-(4-chlorophenyl)-5-[methyl(2,3,4,5,6-pentahydroxyhexyl)amino]-1,3-oxazole-4-carbonitrile) demonstrated a docking score of -28.95 ± 6.23, significantly lower (more favorable) than thiadiazole derivatives like ZINC000016682862 (-23.26 ± 3.13).

Physicochemical and Pharmacokinetic Properties

Property Target Compound Piperidine Analogue Morpholine Analogue Sodium Salt Derivative
Molecular Weight (g/mol) 421.53 484.6 486.6 ~450 (estimated)
XLogP3 ~2.5 (estimated) 3.0 1.8 N/A (ionic form)
Hydrogen Bond Acceptors 10 10 11 12
Rotatable Bonds 9 9 9 8

Key Observations :

  • The target compound’s XLogP3 (estimated ~2.5) balances lipophilicity for membrane penetration and solubility for systemic distribution.
  • Sodium salt derivatives (e.g., ) eliminate ester groups, improving aqueous solubility but requiring parenteral administration.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate, and how can reaction conditions be optimized?

The synthesis typically involves heterocyclization and alkylation steps. A validated two-step method includes:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2 : Alkylation of the thiol group using ethyl 2-chloroacetate or analogous reagents to introduce the sulfanylacetate moiety .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
  • Control reaction temperature (60–80°C) to minimize side reactions like oxidation of thiol groups.
  • Monitor reaction progress via TLC and purify intermediates via silica gel chromatography .

Basic: How is the structural integrity of this compound confirmed during synthesis?

Key analytical techniques include:

  • 1H NMR : Verify substituent integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm, thiadiazole protons at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/amide bonds (N–H at ~3300 cm⁻¹) .
  • Elemental Analysis : Ensure stoichiometric alignment (C, H, N, S) with theoretical values .
  • TLC : Assess purity at each step using ethyl acetate/hexane (1:1) as the mobile phase .

Advanced: How can computational methods like molecular docking predict the biological activity of this compound?

  • Target Selection : Prioritize enzymes like enoyl-acyl carrier protein reductase (InhA) for antimycobacterial activity or kinases for anticancer potential, based on structural analogs .
  • Docking Workflow :
    • Prepare the ligand (target compound) by optimizing its geometry using DFT (e.g., B3LYP/6-31G*).
    • Dock into the active site (e.g., using AutoDock Vina) with flexible residue sampling.
    • Validate poses via MD simulations (e.g., GROMACS) to assess binding stability .
  • Interpretation : High binding affinity (ΔG < -8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Tyr158 in InhA) suggest therapeutic potential .

Advanced: What strategies resolve discrepancies in reported biological activities across studies?

  • In Vitro vs. In Silico : Cross-validate docking predictions with enzymatic assays (e.g., MIC values for antimicrobial activity) .
  • Structural Variations : Compare substituent effects (e.g., electron-withdrawing groups on the phenylpiperazine moiety enhance receptor affinity) .
  • Experimental Replication : Standardize protocols (e.g., broth microdilution for MIC assays) to minimize variability in bioactivity data .

Basic: What are the critical considerations for designing in vitro pharmacological assays for this compound?

  • Solubility : Use DMSO stocks (<1% v/v) to avoid solvent toxicity .
  • Cell Lines : Select relevant models (e.g., HepG2 for hepatotoxicity screening, MCF-7 for anticancer activity) .
  • Controls : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and vehicle controls .
  • Dose Range : Test 0.1–100 µM concentrations to establish IC₅₀/EC₅₀ values .

Advanced: How does the electronic configuration of the 1,3,4-thiadiazole ring influence reactivity?

  • Electron-Deficient Core : The thiadiazole’s conjugated system stabilizes negative charge, facilitating nucleophilic substitutions at the 2- and 5-positions .
  • Substituent Effects : Electron-donating groups (e.g., -NHCO-) enhance ring stability, while electron-withdrawing groups (e.g., -SO₂-) increase electrophilicity for cross-coupling reactions .
  • Spectroscopic Correlates : Downfield shifts in 1H NMR (δ > 8 ppm) indicate strong conjugation with the thiadiazole ring .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., H₂S) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated solvents .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications : Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity and bioavailability .
  • Piperazine Substitutions : Introduce fluorophenyl or methoxyphenyl groups to enhance CNS penetration or receptor selectivity .
  • Bioisosteres : Substitute the thiadiazole ring with 1,2,4-triazole to evaluate impact on potency .

Basic: What chromatographic methods are suitable for purifying this compound?

  • Normal-Phase HPLC : Use silica columns with ethyl acetate/hexane gradients (30:70 to 70:30) .
  • Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolates .
  • Flash Chromatography : Optimize with dichloromethane/methanol (95:5) for scalable purification .

Advanced: What mechanistic insights explain its potential antimycobacterial activity?

  • Enoyl-ACP Reductase Inhibition : The compound’s thiadiazole-piperazine scaffold may block NADH binding in InhA, disrupting mycolic acid biosynthesis .
  • Synergistic Effects : Combine with first-line drugs (e.g., isoniazid) to overcome resistance via multi-target inhibition .

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